Pyridazines and derivatives

Pyridazines and their derivatives are a class of heterocyclic compounds with a pyridazine ring as the core structure. These molecules are characterized by their distinctive aromaticity and unique electronic properties, which make them highly versatile in various applications. Pyridazines find extensive use in pharmaceuticals, where they often act as bioactive moieties due to their ability to bind to specific targets such as enzymes or receptors. Additionally, these compounds play significant roles in the development of agrochemicals, particularly as herbicides and fungicides, leveraging their chemical stability and selective activity. In the field of materials science, pyridazines are explored for their potential in organic electronics, including the fabrication of organic light-emitting diodes (OLEDs) and solar cells due to their excellent electron-donating and accepting properties. Furthermore, these derivatives have shown promise in dye-sensitized solar cells and as molecular scaffolds in supramolecular chemistry, offering a rich platform for the synthesis of complex structures with tailored functionalities.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

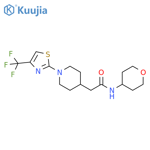

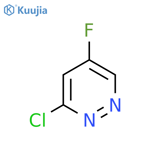

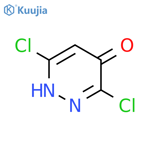

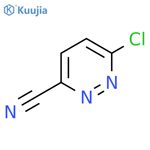

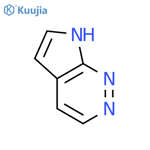

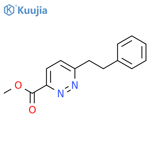

|

1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol | 1909337-15-0 | |

|

PyridazineHydrochloride | 6164-80-3 | C4H5ClN2 |

|

3-Chloro-5-fluoropyridazine | 2411299-89-1 | C4H2ClFN2 |

|

4(1H)-Pyridazinone, 3,6-dichloro- | 53337-81-8 | C4H2Cl2N2O |

|

6-Chloropyridazine-3-carbonitrile | 35857-89-7 | C5H2ClN3 |

|

7H-Pyrrolo[2,3-c]pyridazine | 16767-40-1 | C6H5N3 |

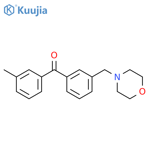

|

Methyl 6-phenethylpyridazine-3-carboxylate | 142054-81-7 | C14H14N2O2 |

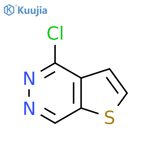

|

4-Chlorothieno[2,3-d]pyridazine | 697-68-7 | C6H3ClN2S |

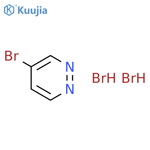

|

4-bromopyridazine hydrobromide | 1220039-64-4 | C4H3N2Br.2[HBr] |

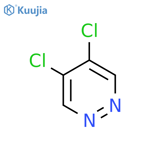

|

4,5-dichloropyridazine | 55271-49-3 | C4H2N2Cl2 |

関連文献

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

推奨される供給者

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品